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Compound of Interest

Compound Name: Daphlongamine H

Cat. No.: B15593103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the asymmetric

total synthesis of Daphlongamine H, a complex hexacyclic Daphniphyllum alkaloid. The

synthesis, accomplished by the Sarpong group, showcases a strategic approach to assembling

this architecturally intricate natural product.[1][2] Key features of this synthesis include a

complexity-building Mannich reaction employing an Ellman sulfinimine derivative, a highly

diastereoselective hydrogenation to construct the core tricycle, a late-stage Pauson-Khand

reaction to forge the hydro-indene substructure, and endgame redox manipulations to complete

the natural product.[1]

Retrosynthetic Analysis
The synthetic strategy commences with a retrosynthetic disconnection of the hexacyclic target,

Daphlongamine H. The core logic of the synthesis involves the late-stage formation of the

strained trans-lactone and the cyclopentane ring. The key bond disconnections trace the

complex scaffold back to a significantly simpler acyclic precursor, highlighting the efficiency of

the synthetic design.
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Caption: Retrosynthetic analysis of Daphlongamine H.

Key Synthetic Transformations and Data
The forward synthesis is characterized by several key transformations that efficiently build the

molecular complexity of Daphlongamine H. The following tables summarize the quantitative

data for these pivotal steps.

Table 1: Synthesis of the Tricyclic Core

Step Reactant(s)
Reagents
and
Conditions

Product(s) Yield (%)
Diastereom
eric Ratio
(d.r.)

Mannich

Reaction

Allylated

valerolactone

, Ellman's

sulfinimine

1. LDA, THF,

-78 °C; 2.

Sulfinimine,

-78 °C

β-amino

lactone
65 >20:1

Dieckmann

Condensation

Acyclic amino

ester
LiHMDS, THF

Bromo

bicycle
- -

Reductive

Radical Ring

Closure &

Hydrogenatio

n

Bromo

bicycle

1.

Organoboran

e initiator; 2.

Crabtree's

catalyst (50

atm H₂), then

heterogeneou

s

hydrogenatio

n

Tricyclic core

16
91 (2 steps) 4:1

Table 2: Completion of the Synthesis
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Step Reactant(s)
Reagents and
Conditions

Product(s) Yield (%)

Alkylation Tricyclic core 16

NaH, 4-iodo-

butene, DMF, 0

°C

Alkene 17 62 (72% brsm)

Reduction &

Alkynylation
Alkene 17

1. TMDS,

[IrCl(CO)

(PPh₃)₂], PhMe;

2. TMSOTf,

CH₂Cl₂, -78 °C;

3. HCCMgBr,

THF, -78 to 0 °C

Enyne diol
73 (+13% from

second cycle)

Pauson-Khand

Reaction
Enyne diol

Co₂(CO)₈, PhMe,

66 °C

Pentacyclic

enone 22
-

Redox

Manipulations

Pentacyclic

enone 22

1. TFAA, SOCl₂;

2.

Trifluoroperacetic

acid; 3. LiAlH₄; 4.

NaCNBH₃,

BF₃·Et₂O

Triol -

Lactonization
Deoxygenated

triol

Cyanuric

chloride, NEt₃,

MeCN, 23 °C

(-)-

Daphlongamine

H

13 (over 4 steps)

Experimental Protocols
Key Experiment 1: Asymmetric Mannich Reaction
This reaction establishes the initial stereocenters of the molecule with high diastereoselectivity.

Protocol:

To a solution of diisopropylamine (1.2 equiv.) in anhydrous THF at -78 °C under an argon

atmosphere, is added n-butyllithium (1.1 equiv.) dropwise.
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The solution is stirred at -78 °C for 30 minutes.

A solution of allylated valerolactone (1.0 equiv.) in anhydrous THF is added dropwise, and

the resulting mixture is stirred for 1 hour at -78 °C.

A solution of the Ellman's sulfinimine (1.05 equiv.) in anhydrous THF is then added dropwise.

The reaction is stirred at -78 °C for 4 hours.

The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm

to room temperature.

The aqueous layer is extracted with ethyl acetate (3 x).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography to afford the desired β-amino

lactone.

Key Experiment 2: Diastereoselective Hydrogenation
This two-step protocol efficiently sets the stereochemistry of the tricyclic core of the molecule.

[1]

Protocol:

Reductive Radical Ring Closure: To a solution of the bromo bicycle in toluene is added an

organoborane initiator at room temperature. The reaction is stirred until completion as

monitored by TLC.

Hydrogenation: The crude product from the previous step is subjected to hydrogenation

using Crabtree's catalyst under 50 atm of hydrogen gas. Following this, a heterogeneous

hydrogenation is performed to yield the tricyclic core 16.

Key Experiment 3: Pauson-Khand Reaction
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This [2+2+1] cycloaddition is a crucial step in constructing the pentacyclic framework of

Daphlongamine H.

Protocol:

To a solution of the enyne diol (1.0 equiv.) in anhydrous toluene under an argon atmosphere,

is added dicobalt octacarbonyl (1.1 equiv.).

The reaction mixture is heated to 66 °C and stirred for 12 hours.

The reaction is cooled to room temperature and filtered through a pad of Celite, eluting with

ethyl acetate.

The filtrate is concentrated under reduced pressure.

The crude product is purified by flash column chromatography to yield the pentacyclic enone

22.

Key Experiment 4: Final Lactonization
The final ring closure to form the strained trans-lactone of Daphlongamine H is achieved using

cyanuric chloride.

Protocol:

To a solution of the deoxygenated triol (1.0 equiv.) in anhydrous acetonitrile at 23 °C under

an argon atmosphere, is added triethylamine (3.0 equiv.) followed by cyanuric chloride (1.5

equiv.).

The reaction mixture is stirred at 23 °C for 24 hours.

The reaction is quenched with water and extracted with dichloromethane (3 x).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by preparative thin-layer chromatography to afford (-)-

Daphlongamine H.
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Synthetic Workflow
The overall synthetic sequence is a testament to strategic planning and the application of

powerful synthetic methodologies to achieve the total synthesis of a complex natural product.
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Caption: Overall workflow for the asymmetric synthesis of Daphlongamine H.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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